2-(2-氟苯基)恶唑

描述

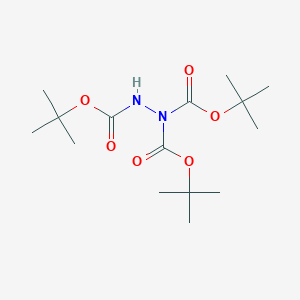

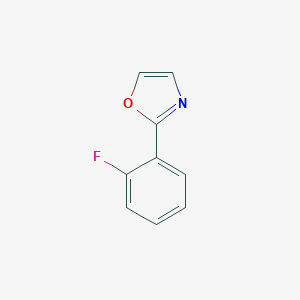

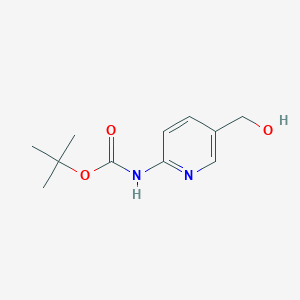

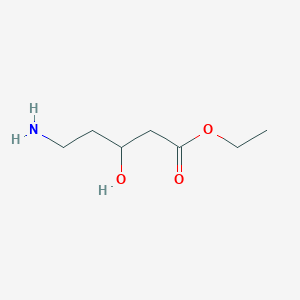

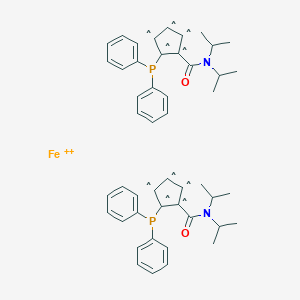

“2-(2-Fluorophenyl)oxazole” is a chemical compound with the molecular formula C9H6FNO . It is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazoles, including “2-(2-Fluorophenyl)oxazole”, can be achieved through various methods. One common method is the cyclodehydration of amide oximes, which uses an acid catalyst to facilitate the removal of water from the compound . Another method involves the Van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) and is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)oxazole” consists of a five-membered aromatic ring with one oxygen atom and one nitrogen atom . The ring structure of oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system .

Chemical Reactions Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, can undergo various chemical reactions. These include electrophilic substitution reactions, which usually occur at position 5 of the oxazole ring . Oxazole can also undergo nucleophilic substitution reactions, with the carbon atom at position 2 on the oxazole ring being particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms .

Physical And Chemical Properties Analysis

Oxazole, the core structure of “2-(2-Fluorophenyl)oxazole”, is a colorless liquid under normal conditions with a characteristic smell . The aromaticity of the oxazole ring, which is due to the 6 π electrons forming a conjugated system, makes the compound more stable .

科学研究应用

恶唑的合成

恶唑,包括2-(2-氟苯基)恶唑,是药物化学中一类重要的生物活性化合物 . 它们被认为是许多生物活性化合物的核心结构 . 开发高效、环保的催化体系用于制备恶唑衍生物是有机合成中的一个重要研究课题 .

磁性纳米复合材料作为催化剂的应用

磁性纳米复合材料已被用作催化剂合成各种恶唑衍生物 . 这些纳米催化剂最重要的特点是它们可以通过外部磁铁轻松地从反应混合物中分离出来 .

生物和药理性质

恶唑因其多种生物和药理活性而被广泛研究 . 它们在药物化学中具有重要意义 .

药理性质

作用机制

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of 2-(2-Fluorophenyl)oxazole with its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities reported for oxazole derivatives , it is plausible that 2-(2-Fluorophenyl)oxazole could have multiple effects at the molecular and cellular levels.

未来方向

Oxazole-based compounds, including “2-(2-Fluorophenyl)oxazole”, have been the focus of considerable research due to their wide range of biological activities. Various oxazole derivatives have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development . Therefore, the future direction of “2-(2-Fluorophenyl)oxazole” could involve further exploration of its potential medicinal applications.

属性

IUPAC Name |

2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBWEIMTNJWBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442352 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178672-06-5 | |

| Record name | 2-(2-FLUOROPHENYL)OXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)